Cas no 400024-12-6 (Amlodipine Diethyl Ester Maleate)

Amlodipine Diethyl Ester Maleate 化学的及び物理的性質
名前と識別子
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- AMlodipine IMpurity E Maleate
- Amlodipine Diethyl Ester Maleate
- Amlodipine EP Impurity E Maleate
- Amlodipine impurity E maleic acid
- Amlodipine related substance E
- Diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate
- (S)-Amlodipine Maleate
- Amlodipine EP Impurity E Maleate:Amlodipine Impurity E Maleate
- Diethyl 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Maleate; 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester (2Z)-2-Butenedioate (1:1)
- 400024-12-6
- Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate
-
- インチ: 1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChIKey: LPENMFLRVVSIFM-BTJKTKAUSA-N
- SMILES: C(/C(=O)O)=C/C(=O)O.C(C1=C(COCCN)NC(C)=C(C(=O)OCC)C1C1C=CC=CC=1Cl)(=O)OCC
計算された属性
- 精确分子量: 538.1718083g/mol
- 同位素质量: 538.1718083g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 11
- 重原子数量: 37
- 回転可能化学結合数: 13
- 複雑さ: 780
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 175Ų
じっけんとくせい
- ゆうかいてん: 175-177°C
- Solubility: DMSO (Slightly), Methanol (Slightly)
Amlodipine Diethyl Ester Maleate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Amlodipine Diethyl Ester Maleate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | IA182776-25 mg |
Amlodipine EP Impurity E maleate |
400024-12-6 | 25mg |
$325.00 | 2023-01-04 | ||
Biosynth | IA182776-10 mg |
Amlodipine EP Impurity E maleate |
400024-12-6 | 10mg |
$200.00 | 2023-01-04 | ||
Biosynth | IA182776-2 mg |
Amlodipine EP Impurity E maleate |
400024-12-6 | 2mg |
$80.00 | 2023-01-04 | ||
Biosynth | IA182776-5 mg |
Amlodipine EP Impurity E maleate |
400024-12-6 | 5mg |
$125.00 | 2023-01-04 | ||
TRC | A633530-10mg |
Amlodipine Diethyl Ester Maleate |
400024-12-6 | 10mg |
$ 184.00 | 2023-04-19 | ||
TRC | A633530-100mg |
Amlodipine Diethyl Ester Maleate |
400024-12-6 | 100mg |
$ 1453.00 | 2023-04-19 | ||
Biosynth | IA182776-1 mg |
Amlodipine EP Impurity E maleate |
400024-12-6 | 1mg |
$50.00 | 2023-01-04 |
Amlodipine Diethyl Ester Maleate 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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4. Back matter
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Amlodipine Diethyl Ester Maleateに関する追加情報
Amlodipine Diethyl Ester Maleate: A Comprehensive Overview
Amlodipine Diethyl Ester Maleate (CAS No. 400024-12-6) is a chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound is a derivative of amlodipine, a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. The diethyl ester maleate form of amlodipine represents an innovative modification aimed at enhancing the pharmacokinetic properties and bioavailability of the drug.
The synthesis of Amlodipine Diethyl Ester Maleate involves a series of intricate chemical reactions, including esterification and cyclization processes. Recent studies have focused on optimizing these reactions to improve yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Researchers have also explored the use of green chemistry principles in the synthesis process, aiming to minimize environmental impact while maintaining high-quality outcomes.
One of the most promising aspects of Amlodipine Diethyl Ester Maleate is its potential to address some of the limitations associated with traditional amlodipine formulations. For instance, studies have shown that this modified form exhibits improved solubility and stability, which are critical factors in drug delivery systems. Enhanced solubility can lead to better absorption in the gastrointestinal tract, thereby improving therapeutic efficacy and reducing side effects.
In terms of pharmacodynamics, Amlodipine Diethyl Ester Maleate has demonstrated similar calcium channel-blocking activity to its parent compound, but with potentially superior pharmacokinetic profiles. Preclinical studies have highlighted its ability to maintain consistent plasma levels over an extended period, which could translate into more convenient dosing regimens for patients. This attribute is particularly valuable in managing chronic conditions like hypertension, where adherence to therapy is crucial.
The application of Amlodipine Diethyl Ester Maleate extends beyond its role as a potential therapeutic agent. It has also been explored as an intermediate in the synthesis of other bioactive compounds, showcasing its versatility in drug discovery pipelines. Researchers are investigating its use in combination therapies, where it could synergize with other antihypertensive agents to provide enhanced therapeutic benefits.
From a regulatory standpoint, Amlodipine Diethyl Ester Maleate must undergo rigorous testing to ensure its safety and efficacy before it can be approved for clinical use. Current research efforts are focused on conducting phase I and II clinical trials to evaluate its tolerability, pharmacokinetics, and preliminary efficacy in human subjects. These studies are being conducted in compliance with Good Clinical Practice (GCP) guidelines to ensure ethical standards and data integrity.
In conclusion, Amlodipine Diethyl Ester Maleate represents a significant advancement in the field of cardiovascular drug development. Its unique chemical properties, coupled with its potential to overcome existing limitations in amlodipine therapy, make it a promising candidate for future clinical applications. As research continues to unfold, this compound holds the potential to improve the lives of millions suffering from hypertension and related cardiovascular conditions.
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